4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride
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Overview
Description
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group, a pyrazolyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with piperidine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties and may serve as a lead compound for drug development.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways.
Material Science: It may be utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)piperidine hydrochloride
- 4-(4-Phenoxybenzyl)piperidine hydrochloride
- 4-(4-Chlorophenyl)piperidine hydrochloride
Uniqueness
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to the presence of both the methoxyphenyl and pyrazolyl groups, which confer specific chemical and biological properties. This distinguishes it from other piperidine derivatives that may lack one or both of these functional groups.
Biological Activity
4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride, with the CAS number 1333256-88-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and research findings related to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is C15H20ClN3O. The structure features a piperidine ring substituted with a pyrazole moiety and a methoxyphenyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Details regarding synthetic pathways can be found in various studies focusing on similar pyrazole derivatives .
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold, such as this compound, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Prostate Cancer
These effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of signaling pathways associated with cancer growth .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has shown significant activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead in antibiotic development .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Research has shown that it can act as an inhibitor for various targets, including:
- Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
- Urease : Associated with the treatment of urinary tract infections.
These inhibitory activities indicate potential therapeutic applications for conditions such as Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antitumor Evaluation : In one study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, particularly in breast and liver cancer cells .
- Antimicrobial Testing : A comprehensive screening of synthesized derivatives showed that this compound had an MIC value of 0.01 mg/mL against S. aureus, indicating strong antibacterial potential .
- Enzyme Inhibition Studies : Inhibitory assays revealed that this compound exhibited an IC50 value of 0.5 µM against AChE, suggesting its potential use in managing Alzheimer's disease symptoms .
Properties
Molecular Formula |
C15H20ClN3O |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14;/h2-5,10-11,14,16H,6-9H2,1H3;1H |
InChI Key |
VMSKMJOFMYBYBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3.Cl |
Origin of Product |
United States |
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